molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4

Ethyl 4-[2-(dimethylamino)ethyl]benzoate

Cat. No.: B12598235
CAS No.: 910044-15-4
M. Wt: 221.29 g/mol
InChI Key: IBNFIHSLSHMBKC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-dimethylaminobenzoate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is commonly used in various industrial and scientific applications. This compound is known for its role as a photoinitiator in polymer chemistry and its use in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[2-(dimethylamino)ethyl]benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(dimethylamino)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethyl]benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s ability to absorb UV light and generate free radicals makes it effective in various photochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties compared to its methyl and butyl counterparts. Additionally, its effectiveness as a photoinitiator in UV-curable applications sets it apart from other similar compounds .

Properties

CAS No.

910044-15-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-[2-(dimethylamino)ethyl]benzoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3

InChI Key

IBNFIHSLSHMBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCN(C)C

Origin of Product

United States

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